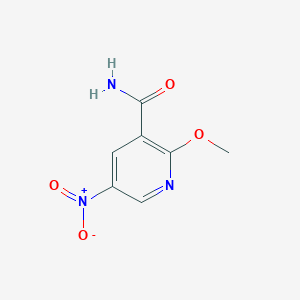
2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound with a unique structure that includes an oxazole ring
Méthodes De Préparation
The synthesis of 2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethyl-4,5-dihydro-1,3-oxazole with 4-methoxybut-1-en-1-yl halide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Analyse Des Réactions Chimiques
2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxazole compounds.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents such as sodium methoxide or sodium ethoxide.
Applications De Recherche Scientifique
2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
2-(4-Methoxybut-1-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can be compared with similar compounds such as:
2-(4-Methoxybut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar structure but includes a dioxaborolane ring instead of an oxazole ring.
(E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: This compound has a similar methoxybutenyl group but differs in its overall structure and functional groups.
Propriétés
Numéro CAS |
61198-54-7 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
2-(4-methoxybut-1-enyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C10H17NO2/c1-10(2)8-13-9(11-10)6-4-5-7-12-3/h4,6H,5,7-8H2,1-3H3 |
Clé InChI |
BURARSGIRPWOSV-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C=CCCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylthio)propyl]-](/img/structure/B14598389.png)


![4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one](/img/structure/B14598405.png)
![2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14598410.png)



![2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14598445.png)
![1-{6-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14598446.png)
![3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine](/img/structure/B14598451.png)


